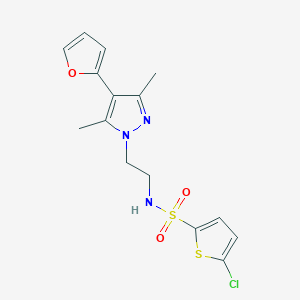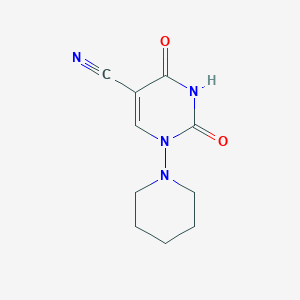![molecular formula C17H23NO4 B2747367 2-cyclopentyl-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide CAS No. 2034351-61-4](/img/structure/B2747367.png)
2-cyclopentyl-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of dihydrobenzodioxin . Dihydrobenzodioxin derivatives have been used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of the dihydrobenzodioxin group . Dihydrobenzodioxin is a polycyclic aryl fragment .
Applications De Recherche Scientifique
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
This compound is utilized in the synthesis of intermediates for Pyrido[2,3-d]pyrimidine derivatives . These derivatives have shown a therapeutic interest or have already been approved for use as therapeutics .
Synthesis of Pyrrolo[2,3-d]pyrimidines
The compound is used in the synthesis of Pyrrolo[2,3-d]pyrimidines . These are highly attractive compounds due to their structural similarity to purine and wide range of biological activities such as antitubercular, antihepatitis C virus, anticancer, and anti-inflammatory .
Use in Cancer Therapy
Synthesis of Intermediates for Ribociclib
The compound is utilized in the synthesis of intermediates for Ribociclib . Ribociclib is a selective and potent inhibitor of cyclin-dependent kinase 4/6 (CDK4/6) and is used in cancer therapy, particularly for hormone receptor-positive breast cancer.
Cu-Catalyzed Reactions
The compound is used in Cu-catalyzed reactions . CuCl and 6-methylpicolinic acid were used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo[2,3-d]pyrimidines .
Synthesis of 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
The compound is used in the synthesis of 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide . This is a key intermediate in the synthetic approaches to pyrrolo[2,3-d]pyrimidine derivatives .
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as sulfonamides and benzodioxane derivatives, have been known to exhibit antibacterial properties . They are broadly employed in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .
Mode of Action
It’s worth noting that sulfonamides, which are structurally similar, are known to inhibit the folate synthetase enzyme, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication without killing them .
Biochemical Pathways
Sulfonamides, which share structural similarities, have been reported to display excellent inhibition properties against carbonic anhydrase . They achieve this by coordinating their SO2NH– anion with the Zn+2 cation of carbonic anhydrase, resulting in a reduced HCO3- output for a transition state required for activity .
Pharmacokinetics
It’s worth noting that sulfonamides, which are structurally similar, are known for their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains .
Result of Action
It’s worth noting that sulfonamides, which share structural similarities, have been reported to display excellent inhibition properties against carbonic anhydrase . They achieve this by coordinating their SO2NH– anion with the Zn+2 cation of carbonic anhydrase, resulting in a reduced HCO3- output for a transition state required for activity .
Action Environment
It’s worth noting that the efficacy of similar compounds, such as sulfonamides, can be influenced by factors such as ph, temperature, and the presence of other substances .
Propriétés
IUPAC Name |
2-cyclopentyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c19-14(11-18-17(20)9-12-3-1-2-4-12)13-5-6-15-16(10-13)22-8-7-21-15/h5-6,10,12,14,19H,1-4,7-9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHGPMYHJXYVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC(C2=CC3=C(C=C2)OCCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

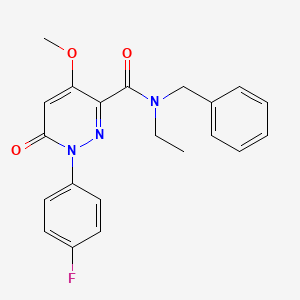
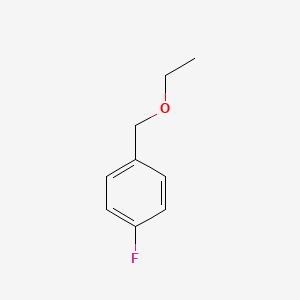
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)pyrimidine-2-carboxamide](/img/structure/B2747287.png)
![2,6-dichloro-N-{3-[(cyclohexyloxy)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2747288.png)
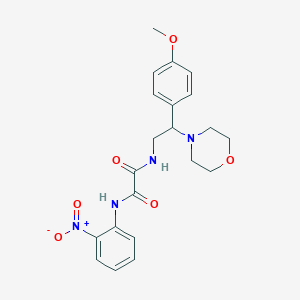
![N-cyclopentyl-5-(1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2747290.png)

![(2,4-Dimethylphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine](/img/structure/B2747294.png)
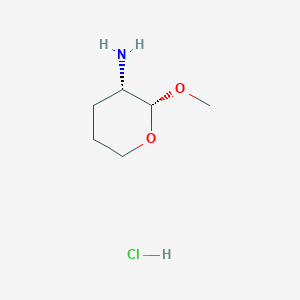
![(6-Methoxypyridin-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2747296.png)
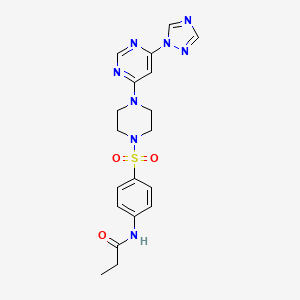
![Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl, propan-2-ol](/img/no-structure.png)
